molecular formula C₂₂H₁₆D₈N₂O₂ B1156791 Acrivastine-d8

Acrivastine-d8

Cat. No.: B1156791
M. Wt: 356.49
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrivastine-d8, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₁₆D₈N₂O₂ and its molecular weight is 356.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetic Studies

Acrivastine-d8 is utilized in pharmacokinetic studies to improve the accuracy of drug quantification in biological samples. The stable isotope labeling allows for precise differentiation between the administered drug and its metabolites during mass spectrometry and liquid chromatography analyses. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of acrivastine in human subjects.

Parameter Acrivastine This compound
Half-life1.9 hoursIncreased stability
Clearance2.9 mL/min/kgEnhanced measurement accuracy
MetabolismHepaticImproved metabolic tracking

Clinical Research

In clinical settings, this compound has been employed in studies examining its efficacy in treating allergic conditions. For instance, a randomized controlled trial demonstrated that acrivastine significantly reduced symptoms of allergic rhinitis compared to placebo, with a notable onset of action within 19 minutes post-administration . The use of this compound in such studies allows researchers to track the pharmacological effects more accurately without interference from endogenous compounds.

Environmental Monitoring

The deuterated variant can also be applied in environmental monitoring to trace the presence and concentration of acrivastine in various ecosystems. By using this compound as a tracer, researchers can assess the environmental impact and degradation pathways of antihistamines, contributing to studies on pharmaceutical pollution.

Drug Development

This compound serves as a reference standard in drug development processes. Its unique isotopic signature aids in validating analytical methods during the development of new formulations or combinations involving acrivastine. This ensures that any new products meet regulatory standards for safety and efficacy.

Mechanistic Studies

Research utilizing this compound has provided insights into the mechanisms by which antihistamines exert their effects at the molecular level. Studies have shown that as an H1 receptor antagonist, acrivastine effectively blocks histamine-induced responses, which are pivotal in allergic reactions . The use of deuterated forms allows for detailed kinetic studies that elucidate these mechanisms further.

Study on Allergic Rhinitis

In a study involving 42 patients with allergic rhinitis, acrivastine was shown to significantly reduce total symptom scores compared to placebo within an hour . The study utilized both acrivastine and its deuterated counterpart to ensure accurate measurement of drug levels and effects over time.

Environmental Impact Assessment

A recent assessment investigated the degradation pathways of antihistamines in aquatic environments using this compound as a tracer. Results indicated that while acrivastine is rapidly metabolized, its derivatives persist longer, raising concerns about long-term ecological impacts.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Acrivastine-d8 in deuterium-labeling studies?

To ensure reproducibility, synthesize this compound using established deuterium incorporation methods (e.g., hydrogen-deuterium exchange under controlled pH and temperature). Characterization should involve nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>2</sup>H NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>99%) and structural integrity. Cross-validate results with liquid chromatography–mass spectrometry (LC-MS) to detect residual non-deuterated impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated stability testing by exposing the compound to stressors (e.g., light, humidity, temperature fluctuations). Use a factorial design to isolate degradation pathways, and quantify degradation products via validated HPLC or LC-MS methods. Include control samples (non-deuterated Acrivastine) to assess isotopic effects on stability. Document deviations from ICH guidelines (e.g., Q1A(R2)) if applicable .

Q. What analytical techniques are essential for quantifying this compound in biological matrices during pharmacokinetic studies?

Employ LC-MS/MS with stable isotope-labeled internal standards (e.g., this compound itself) to mitigate matrix effects. Validate methods per FDA bioanalytical guidelines, including specificity, linearity (1–1000 ng/mL range), and precision (<15% CV). Use deuterium-labeled analogs to correct for ion suppression/enhancement in plasma or tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data between this compound and its non-deuterated counterpart?

Discrepancies may arise from isotopic effects on hydrogen bonding or conformational stability. Address this by:

  • Performing parallel assays (e.g., radioligand binding, surface plasmon resonance) under identical conditions.
  • Calculating deuterium isotope effects (DIEs) using the Swain-Schaad relationship.
  • Cross-referencing crystallographic data (if available) to assess structural perturbations caused by deuterium substitution .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For time-dependent data, employ mixed-effects models to account for inter-subject variability. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests .

Q. How should researchers design a metabolomics study to identify deuterium-related metabolic shifts in this compound?

Use a crossover design in animal models, comparing deuterated vs. non-deuterated groups. Employ untargeted metabolomics (LC-HRMS) paired with multivariate analysis (PCA, OPLS-DA) to detect isotopic discrimination in metabolic pathways. Confirm findings with <sup>13</sup>C- or <sup>15</sup>N-labeled tracers to isolate deuterium-specific effects .

Q. What ethical and methodological considerations apply when transitioning this compound studies from in vitro to in vivo models?

  • Adhere to ARRIVE 2.0 guidelines for animal studies, including sample-size justification and randomization.
  • Conduct pilot studies to assess deuterium toxicity (e.g., body weight, organ histopathology).
  • For human trials, include deuterium pharmacokinetic data in Investigational New Drug (IND) applications to address regulatory concerns about isotopic safety .

Q. Methodological Guidelines for Data Reporting

  • Reproducibility : Document synthesis and analysis protocols in supplemental materials, including raw NMR/HRMS spectra and chromatograms .
  • Contradiction Analysis : Use funnel plots or sensitivity analyses to identify outliers in binding affinity datasets .
  • Ethical Compliance : Submit study designs to institutional review boards (IRBs) for deuterium-specific risk assessments .

Properties

Molecular Formula

C₂₂H₁₆D₈N₂O₂

Molecular Weight

356.49

Synonyms

(2E)-3-[6-[(1E)-1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-2-pyridinyl]-2-propenoic Acid-d8;  BW 0270C-d8;  BW 825C-d8;  BW A825C-d8;  Semprex-d8;  (E,E)-3-[6-[1-(4-Methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-2-pyridinyl]-2-propenoic Acid-d8;  (

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.